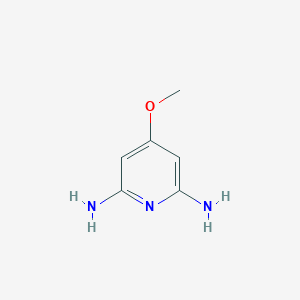

4-Methoxypyridine-2,6-diamine

Description

Significance of Pyridine-Diamine Scaffolds in Contemporary Chemical Research

Pyridine-diamine scaffolds are of considerable interest in modern chemical research due to their versatile nature. These structures serve as foundational building blocks, or scaffolds, for the synthesis of more complex molecules. nih.govrsc.org The presence of the nitrogen atom in the pyridine (B92270) ring, along with the amino substituents, provides multiple sites for chemical reactions, allowing for the creation of a diverse library of derivatives. nih.gov This versatility makes them valuable in various fields, including medicinal chemistry and materials science. ontosight.aismolecule.com In medicinal chemistry, pyridine-based structures are found in numerous FDA-approved drugs, highlighting their importance in the development of new therapeutic agents. rsc.orgrsc.orgresearchgate.net The ability to modify the scaffold allows chemists to fine-tune the properties of the resulting molecules, such as their solubility and biological activity. nih.gov

Overview of 4-Methoxypyridine-2,6-diamine in Heterocyclic Chemistry

This compound is a specific substituted pyridine-diamine. Its structure consists of a pyridine ring with amino groups at the 2 and 6 positions and a methoxy (B1213986) group (-OCH3) at the 4 position. This particular arrangement of functional groups gives the compound its distinct chemical characteristics. The methoxy group, for instance, can influence the electron density of the pyridine ring, which in turn affects its reactivity. nih.gov

Below is a table summarizing some of the key chemical properties of this compound and related compounds.

| Property | Value |

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.15 g/mol |

| CAS Number | 18960-98-0 |

Note: Some properties for the specific isomer this compound may not be extensively reported, so data for related isomers or the general class of compounds may be included for comparative purposes.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its analogs focuses on several key areas. A primary objective is the development of efficient and scalable synthetic routes to produce these compounds. nih.gov Researchers are also actively exploring the reactivity of the pyridine-diamine scaffold to create novel derivatives with tailored properties. researchgate.net

A significant portion of the research is dedicated to investigating the potential applications of these compounds. In medicinal chemistry, for example, scientists are exploring the use of methoxypyridine derivatives as gamma-secretase modulators for potential applications in conditions like Alzheimer's disease. nih.gov Furthermore, the unique structural and electronic properties of these compounds make them candidates for use in the development of new materials with specific optical or electronic characteristics. smolecule.com

The table below outlines some of the research areas and potential applications for substituted pyridine-diamines.

| Research Area | Focus | Potential Applications |

| Synthetic Chemistry | Developing novel and efficient synthesis methods. | Scalable production for research and industrial use. |

| Medicinal Chemistry | Investigating biological activity and structure-activity relationships. | Development of new drugs. rsc.orgeurjchem.com |

| Materials Science | Exploring the use of these compounds as building blocks for new materials. | Creation of polymers, dyes, and pigments with unique properties. smolecule.comontosight.ai |

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H9N3O |

|---|---|

Poids moléculaire |

139.16 g/mol |

Nom IUPAC |

4-methoxypyridine-2,6-diamine |

InChI |

InChI=1S/C6H9N3O/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9) |

Clé InChI |

ZBSBQLIPDYUJOJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=NC(=C1)N)N |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Methoxypyridine 2,6 Diamine

Established Synthetic Pathways to 4-Methoxypyridine-2,6-diamine

The synthesis of this compound can be achieved through several established routes, primarily involving the strategic introduction and manipulation of functional groups on the pyridine (B92270) ring.

Catalytic Hydrogenation Routes for Pyridine-N-Oxides

Catalytic hydrogenation is a versatile method for the reduction of various functional groups. In pyridine chemistry, it is frequently employed for the reduction of nitro groups and the saturation of the pyridine ring itself. asianpubs.org While direct synthesis of this compound from a corresponding pyridine-N-oxide is not extensively documented, the hydrogenation of N-oxides is a known transformation. Pyridine N-oxides can be more susceptible to certain electrophilic substitution reactions than the parent pyridine. A hypothetical route could involve the formation of a dinitro-4-methoxypyridine-N-oxide, followed by catalytic hydrogenation to simultaneously reduce the nitro groups and remove the N-oxide functionality.

Common catalysts for such transformations include platinum oxide (PtO₂), often called Adams' catalyst, and palladium on carbon (Pd/C). asianpubs.org The reaction is typically carried out under hydrogen gas pressure in a suitable solvent, such as glacial acetic acid or alcohols like methanol. asianpubs.orggoogle.com The conditions can be optimized to achieve selective reduction. For instance, the use of PtO₂ in acetic acid is effective for hydrogenating substituted pyridines to their corresponding piperidines. asianpubs.org

Nitration and Reduction Strategies

A more common and well-documented approach for introducing amino groups onto a pyridine ring is through the nitration of a precursor followed by the reduction of the resulting nitro groups. libretexts.org

The synthesis can commence with a suitable methoxypyridine derivative. For instance, a process adaptable for this synthesis starts with the nitration of a pyridine ring using a mixture of fuming nitric acid and concentrated sulfuric acid. This step introduces nitro groups onto the ring, which are powerful electron-withdrawing groups and direct subsequent functionalization.

Following nitration, the key step is the reduction of the nitro groups to primary amines. This can be accomplished through two primary methods:

Catalytic Hydrogenation: This is often the preferred method due to its cleaner reaction profile and higher yields. A palladium-on-carbon (Pd/C) catalyst is typically used under moderate hydrogen pressure (e.g., 0.3–0.5 MPa). This method avoids the use of corrosive acids and simplifies the purification process, as the catalyst can be easily removed by filtration.

Metal Reduction: A classic method involves the use of a metal in an acidic medium, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or iron in acetic acid. google.com While cost-effective and capable of producing high yields under mild temperatures (e.g., 35–40°C), this technique generates stoichiometric amounts of metallic waste, posing environmental concerns. google.com

A comparative analysis highlights the trade-offs between these reduction strategies:

| Parameter | Catalytic Hydrogenation (Pd/C) | Metal Reduction (SnCl₂) |

| Typical Yield | High (e.g., ~95%) | High (e.g., ~92%) |

| Purity | High (e.g., ~99.7%) | High (e.g., ~99.0%) |

| Reaction Conditions | Moderate H₂ pressure, room temp. | Mild temp. (35-40°C) |

| Environmental Impact | Low (catalyst is recyclable) | High (generates metal waste) |

| Work-up | Simple filtration | More complex, involves neutralization |

This table provides a generalized comparison based on typical outcomes for related compounds as detailed in the cited sources.

The process for a related compound, 2,3-diamino-6-methoxypyridine, involves the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) using SnCl₂ in HCl, which results in the dihydrochloride (B599025) salt of the product. google.com Neutralization with a base like aqueous ammonia (B1221849) is then required to liberate the free diamine.

Multi-component Reactions Incorporating Pyridine Diamine Moieties

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.govsemanticscholar.org These reactions are advantageous for their high atom economy, reduced reaction times, and potential for creating molecular diversity. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently featured in the literature, the principles of MCRs can be applied to construct the core pyridine scaffold. For example, MCRs are used to synthesize highly substituted pyridine derivatives. rsc.org A hypothetical MCR could involve the condensation of a β-ketoester, an aldehyde, and an ammonia source, with starting materials appropriately chosen to bear the methoxy (B1213986) group and amino group precursors. Recently, a one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed, showcasing the power of MCRs in creating complex molecules containing a diamino-substituted pyridine ring. nih.gov

Novel and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles are applicable to the synthesis of this compound.

Key green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increase yields. A novel, green, and efficient microwave-assisted synthesis was developed for pyridinyl-1,3,5-triazine-2,4-diamine hybrids via a one-step MCR under neat (solvent-free) conditions. nih.govresearchgate.net This approach offers a significant improvement over traditional methods that require hazardous chemicals and long reaction times. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) or in environmentally friendly solvents like water minimizes chemical waste. semanticscholar.orgrsc.org

Catalytic Routes: As discussed, catalytic hydrogenation is a greener alternative to stoichiometric metal reductants because the catalyst can be recovered and reused, and the primary byproduct is water.

The shift from stoichiometric reagents like SnCl₂ to catalytic systems like Pd/C represents a significant step towards a more sustainable synthesis of pyridine diamines.

Retrosynthetic Analysis of this compound Frameworks

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials.

For This compound , several disconnections can be proposed:

Route A: Based on Nitration and Reduction

C-N Bond Disconnection: The two amino groups at positions 2 and 6 can be traced back to two nitro groups. This disconnection points to 2,6-dinitro-4-methoxypyridine as a key intermediate. This strategy relies on the forward reaction of reducing nitro groups. libretexts.org

C-O and C-N Disconnections: The dinitro intermediate could potentially be formed from a precursor like 2,6-dichloro-4-methoxypyridine via nitration, or more likely, from 4-chloro-2,6-dinitropyridine via nucleophilic substitution with sodium methoxide. The latter precursor would come from the dinitration of 2,4-dichloropyridine.

Route B: Based on Amination

C-N Bond Disconnection: The amino groups could be introduced by nucleophilic aromatic substitution, such as ammonolysis. This leads to a precursor like 2,6-dichloro-4-methoxypyridine . The forward reaction would involve treating this dichloropyridine with ammonia at high temperature and pressure. chemicalbook.com

C-O Bond Disconnection: The precursor, 2,6-dichloro-4-methoxypyridine, can be envisioned as arising from 2,4,6-trichloropyridine through a selective substitution with one equivalent of sodium methoxide.

This analysis suggests that a plausible and common synthetic strategy would involve establishing the pyridine ring with appropriate leaving groups (like halogens), followed by sequential nucleophilic substitution to install the methoxy group and then the amino groups (or their nitro precursors).

Chemical Transformations and Reaction Mechanisms of 4 Methoxypyridine 2,6 Diamine

Electrophilic Aromatic Substitution Reactions of 4-Methoxypyridine-2,6-diamine

The pyridine (B92270) ring is generally considered electron-deficient and less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. gcwgandhinagar.com The nitrogen atom in the ring deactivates the system towards electrophilic attack. gcwgandhinagar.com However, the presence of strong electron-donating groups, such as amino (NH₂) and methoxy (B1213986) (OCH₃) groups, can activate the pyridine ring sufficiently to allow for certain electrophilic substitution reactions. gcwgandhinagar.com These activating groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. dalalinstitute.com The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the departure of a leaving group, typically a proton. dalalinstitute.com

In the case of this compound, the amino and methoxy groups are ortho, para-directing. Given their positions, they would direct incoming electrophiles to the 3- and 5-positions of the pyridine ring. The combined activating effect of these three electron-donating groups would likely facilitate reactions such as nitration and halogenation, which are typically difficult for unsubstituted pyridine. gcwgandhinagar.com

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNA) is a more common reaction pathway for pyridines, particularly at the 2-, 4-, and 6-positions, which are electronically deficient. gcwgandhinagar.com In this compound, the positions are already substituted with amino and methoxy groups. However, the methoxy group at the 4-position can potentially act as a leaving group in nucleophilic substitution reactions, especially if activated. ntu.edu.sg The amino groups at the 2- and 6-positions are generally poor leaving groups.

A protocol for the nucleophilic amination of methoxypyridines has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI), which allows for the substitution of a methoxy group by an amine. ntu.edu.sg This method has been shown to be effective for C2- and C4-amination of the pyridine ring. ntu.edu.sg While this specific reaction has been demonstrated on other methoxypyridines, it suggests a potential pathway for the transformation of this compound.

Derivatization Strategies and Functional Group Interconversions of this compound

Derivatization and functional group interconversions are key strategies to modify the properties and reactivity of this compound for various applications. sci-hub.seorganic-chemistry.org

The amino groups at the 2- and 6-positions of this compound are primary nucleophiles and can readily undergo a variety of functionalization reactions. These reactions are standard procedures in organic synthesis for modifying amine functionalities. researchgate.net

Amidation and Acylation: The amino groups can be acylated with acyl chlorides or acid anhydrides to form the corresponding amides. This is a common strategy to introduce new functional groups or to protect the amine during subsequent reactions. researchgate.net The reaction conditions typically involve a base to neutralize the acid byproduct. researchgate.net

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. This reaction introduces alkyl substituents on the nitrogen atoms, which can alter the steric and electronic properties of the molecule.

These derivatization reactions allow for the synthesis of a wide range of derivatives with potentially new biological or material properties.

Modifications to the pyridine ring itself can lead to the formation of fused heterocyclic systems. The diamino substitution pattern in this compound is particularly suitable for the construction of fused imidazole (B134444) rings. For instance, reaction of a related compound, 6-methoxypyridine-2,3-diamine, with carbon disulfide (CS₂) and potassium hydroxide (B78521) (KOH) leads to the formation of a fused imidazo[4,5-b]pyridine system. mdpi.comnih.gov A similar strategy could potentially be applied to this compound to generate novel heterocyclic structures. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, can also be envisioned. thieme-connect.de

Mechanistic Investigations of this compound Reactivity

Detailed mechanistic investigations into the reactivity of this compound are crucial for understanding and predicting its chemical behavior. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state energies, and the influence of substituents on reactivity. researchgate.net

For example, mechanistic studies on the direct arylation of pyridine N-oxides have utilized both experimental and computational approaches to elucidate the reaction mechanism, including the identification of key intermediates and competing side reactions. fu-berlin.de Similar investigations for this compound would involve studying the kinetics of its reactions and using spectroscopic techniques to identify intermediates.

Reaction Kinetics and Thermodynamic Studies in the Synthesis of this compound Derivatives

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and maximizing the yield of desired products.

Reaction Kinetics: Kinetic studies would involve measuring the rate of reaction as a function of reactant concentrations, temperature, and catalyst loading. This data can be used to determine the rate law and activation parameters of the reaction, providing insights into the reaction mechanism. For instance, measuring the kinetic isotope effect can help identify the rate-determining step. researchgate.net

Thermodynamic Studies: Thermodynamic studies focus on the energy changes that occur during a reaction. By determining the enthalpy and entropy of reaction, the position of equilibrium and the feasibility of a reaction under different conditions can be predicted. For example, thermodynamic parameters have been determined for the equilibrium reactions between certain iron-sulfur clusters and pyridines. researchgate.net

Such studies are fundamental for the rational design of synthetic routes to new derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Methoxypyridine 2,6 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-Methoxypyridine-2,6-diamine in solution. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's connectivity can be constructed.

The ¹H NMR spectrum of a related compound, 4-methylpyridine-2,6-diamine (B56795), in CDCl₃ shows distinct signals corresponding to the different types of protons within the molecule. iucr.org The aromatic protons on the pyridine (B92270) ring appear as a singlet at 6.34 ppm, while the amine protons (NH₂) present as a broad singlet at 4.88 ppm. The methyl group protons at the 4-position resonate as a singlet at 2.18 ppm. iucr.org For this compound, one would expect to see signals for the methoxy (B1213986) group protons, typically in the range of 3.8-4.0 ppm, and the pyridine ring protons. The chemical shifts of impurities from common solvents are well-documented and must be considered for accurate spectral interpretation. sigmaaldrich.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, the carbon atoms of the pyridine ring show distinct resonances. iucr.org The carbons attached to the nitrogen atoms (C2 and C6) appear at 156.59 ppm, showing coupling to the phosphorus atom. The carbon at the 4-position (C4) resonates at 153.94 ppm, and the carbons at the 3 and 5 positions (C3 and C5) are found at 99.14 ppm, also exhibiting coupling to phosphorus. iucr.org The wide chemical shift range of up to 200 ppm in ¹³C NMR allows for the clear resolution of individual carbon signals, making it a powerful tool for structural confirmation. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Substituted Pyridine-2,6-diamine Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 6.34 | s | Pyridine-H | iucr.org |

| ¹H | 4.88 | bs | NH₂ | iucr.org |

| ¹H | 2.18 | s | CH₃ | iucr.org |

| ¹³C | 156.59 | d | C2, C6 | iucr.org |

| ¹³C | 153.94 | s | C4 | iucr.org |

| ¹³C | 99.14 | d | C3, C5 | iucr.org |

Note: Data is for 4-methylpyridine-2,6-diamine and its derivative. 's' denotes singlet, 'd' denotes doublet, 'bs' denotes broad singlet.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecule. libretexts.org HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton. researchgate.net For more complex derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximity of protons, offering insights into the molecule's conformation in solution. harvard.edunih.gov These advanced techniques are crucial for the complete structural elucidation of novel this compound derivatives. magritek.com

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing its molecular vibrations. These two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.com

The IR spectrum of a molecule provides a unique fingerprint based on its vibrational modes. For a related compound, 1,10-phenanthroline-5,6-diamine, characteristic IR bands are observed that can be assigned to specific functional groups. rsc.org One would expect the IR spectrum of this compound to exhibit characteristic N-H stretching vibrations from the amino groups, typically in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group would likely appear around 1250-1000 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present.

Raman spectroscopy offers additional insights into the molecular structure. For instance, in the Raman spectrum of a polymorph of an active pharmaceutical ingredient, a sharp band at 835 cm⁻¹ was observed for one form but absent in another, highlighting the sensitivity of Raman spectroscopy to subtle structural differences. americanpharmaceuticalreview.com The analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the fundamental vibrational modes. researchgate.netnih.gov

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| N-H Stretch (Amino) | 3300-3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |

| C-H Stretch (Methoxy) | 2850-2960 | IR, Raman |

| C=C/C=N Stretch (Pyridine Ring) | 1400-1600 | IR, Raman |

| N-H Bend (Amino) | 1550-1650 | IR |

| C-O Stretch (Methoxy) | 1000-1250 | IR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum provides information about the conjugated systems and the presence of chromophores. The UV-Vis spectrum is typically recorded in a suitable solvent, and the absorbance is plotted against the wavelength. oecd.org

For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the pyridine ring. The presence of the amino and methoxy groups, which are auxochromes, is likely to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted pyridine. The specific wavelengths and intensities of the absorption maxima (λ_max) are dependent on the solvent polarity. For example, studies on other pyridine derivatives have shown how the electronic properties of substituents influence the UV-Vis absorption spectra. researchgate.netresearchgate.net Thermodynamic solubility of compounds can also be measured using UV-Visible absorption spectroscopy. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

For a derivative, N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, the crystal structure was determined to be orthorhombic with the space group P b c a. iucr.org The analysis revealed that the methylpyridine-2,6-diamine moiety is nearly planar. iucr.org In another example, a 2-methoxypyridine (B126380) derivative was found to crystallize in the orthorhombic space group Aba2. researchgate.net The crystal structure of a nickel fluoride (B91410) complex with a substituted pyridine ligand showed a square planar coordination at the nickel center. whiterose.ac.uk Such detailed structural information is invaluable for understanding the physical properties of the compound and for designing new materials with specific solid-state architectures.

Table 3: Crystallographic Data for a 4-Substituted Pyridine-2,6-diamine Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P b c a | iucr.org |

| a (Å) | 14.3394 (12) | iucr.org |

| b (Å) | 10.0089 (16) | iucr.org |

| c (Å) | 29.562 (3) | iucr.org |

| V (ų) | 4242.9 (9) | iucr.org |

| Z | 8 | iucr.org |

Note: Data is for N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high precision and to obtain information about its structure through the analysis of its fragmentation pattern. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, with a molecular formula of C₆H₉N₃O, the expected molecular weight is approximately 139.15 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a very accurate mass measurement. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the loss of a methyl group (CH₃) from the methoxy group or the loss of ammonia (B1221849) (NH₃) from the amino groups would result in characteristic fragment ions. Different ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be used, and the resulting fragmentation patterns may vary. whiterose.ac.uk For example, the FAB (Fast Atom Bombardment) mass spectrum of a related diamine compound has been reported. rsc.org

Advanced Chromatographic Techniques for Purity Assessment and Separation Research

Advanced chromatographic techniques are indispensable for the quality control and research of pharmaceutical compounds. For this compound, both HPLC and UPLC would be the methods of choice for determining purity, identifying impurities, and supporting synthetic process development.

The development of a robust HPLC method for this compound would be a critical step in its analytical characterization. Given its polar nature, attributed to the two amino groups and the nitrogen atom in the pyridine ring, a reversed-phase HPLC method would be a primary approach. However, alternative chromatographic modes could offer enhanced selectivity.

Column Selection: The choice of a stationary phase is paramount. A standard C18 column is a versatile starting point for many pyridine derivatives. nih.gov For enhanced retention and alternative selectivity for polar compounds like aminopyridines, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can be highly effective. helixchrom.comsielc.com Another innovative approach involves columns that facilitate hydrogen bonding interactions, which could be particularly suitable for the multiple hydrogen bond donors and acceptors in this compound. sielc.com

Mobile Phase Optimization: The mobile phase composition is a key variable in method development. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comcmes.org The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and thus its retention. For aminopyridines, a slightly acidic to neutral pH is often employed. cmes.org Buffers like phosphate (B84403) or acetate (B1210297) are commonly used to maintain a stable pH. cmes.org For mass spectrometry (MS) detection, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferred. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components, including less polar impurities, within a reasonable timeframe.

Detection: UV detection is a standard and robust method for aromatic compounds like pyridine derivatives. sielc.com The wavelength of detection would be optimized based on the UV spectrum of this compound, with common wavelengths for similar compounds being around 254 nm and 280 nm. cmes.orgnih.gov For more sensitive and specific detection, especially for impurity profiling and metabolite studies, coupling the HPLC system to a mass spectrometer (HPLC-MS) would be invaluable. sielc.comcam.ac.uk

Method Validation: A developed HPLC method would require validation according to the International Council for Harmonisation (ICH) guidelines. nih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.gov

Table 1: Representative HPLC Method Parameters for Analysis of Aminopyridine Analogs

| Parameter | Condition 1: Reversed-Phase | Condition 2: Mixed-Mode | Condition 3: Hydrogen Bonding |

|---|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm cmes.org | Amaze HD, 3 µm, 3.0 x 100 mm helixchrom.com | SHARC 1, 5 µm, 3.2 x 100 mm sielc.com |

| Mobile Phase A | Phosphate Buffer (pH 7.0) cmes.org | 0.1% Formic Acid in Water | Acetonitrile/Methanol with Formic Acid and Ammonium Formate sielc.com |

| Mobile Phase B | Methanol cmes.org | 0.1% Formic Acid in Acetonitrile | Not Applicable (Isocratic) sielc.com |

| Elution | Isocratic (90:10 A:B) cmes.org | Gradient | Isocratic sielc.com |

| Flow Rate | 0.5 mL/min cmes.org | 0.5 mL/min | 1.0 mL/min sielc.com |

| Detection | UV at 280 nm cmes.org | UV/MS | UV at 270 nm, MS sielc.com |

| Temperature | 35 °C cmes.org | Ambient | Ambient |

This table presents hypothetical HPLC conditions for this compound based on methods developed for structurally similar aminopyridines. The actual parameters would require experimental optimization.

UPLC represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. ijsrtjournal.com These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. ijsrtjournal.com

Advantages for Purity Assessment: For the purity assessment of this compound, UPLC would be particularly advantageous. The increased peak capacity allows for better separation of the main compound from closely related impurities, which is crucial for accurate quantification. acgpubs.org The shorter run times increase sample throughput, which is beneficial in a quality control environment. A validated UPLC method has been successfully developed for the related compound phenazopyridine (B135373) hydrochloride and its impurity, 2,6-diaminopyridine (B39239). jchr.org This method utilizes a BEH C18 column with a gradient elution of ammonium acetate buffer and acetonitrile, demonstrating the applicability of UPLC for diaminopyridine structures. jchr.org

High-Throughput Screening and Reaction Monitoring: In the research and development phase, UPLC is an excellent tool for high-throughput screening of synthetic conditions and for monitoring the progress of reactions in real-time. The rapid analysis allows for quick decision-making and optimization of the synthetic route to this compound.

UPLC-MS/MS for Metabolite Identification: When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique becomes a powerful platform for metabolic studies. researchgate.net If this compound were to be investigated as a potential drug candidate, UPLC-MS/MS would be essential for identifying and quantifying its metabolites in biological matrices. researchgate.net The high sensitivity of this technique is crucial for detecting low-level metabolites. cam.ac.uk

Table 2: Representative UPLC Method Parameters for Analysis of Diaminopyridine Analogs

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm jchr.org |

| Mobile Phase A | 20 mM Ammonium Acetate Buffer jchr.org |

| Mobile Phase B | Acetonitrile jchr.org |

| Elution | Gradient jchr.org |

| Flow Rate | 0.40 mL/min jchr.org |

| Detection | UV at 240 nm jchr.org |

| Injection Volume | 1.5 µL jchr.org |

| Run Time | 9.0 Minutes jchr.org |

This table presents UPLC conditions based on a validated method for phenazopyridine hydrochloride and its impurity 2,6-diaminopyridine, which is structurally analogous to this compound.

Computational Chemistry and Theoretical Investigations of 4 Methoxypyridine 2,6 Diamine

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. scispace.comaps.org It has been applied to study the geometry and electronic properties of pyridine (B92270) derivatives. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial in determining a molecule's reactivity and electronic properties. researchgate.netrsc.org Analysis of the HOMO and LUMO energy gap (ΔE) provides insights into the molecule's stability and charge transfer characteristics. acs.orgresearchgate.net For instance, a smaller energy gap often suggests higher reactivity and potential for intramolecular charge transfer. researchgate.net The introduction of electron-donating or -withdrawing groups can tune the HOMO and LUMO energy levels, thereby altering the molecule's electronic and photophysical properties. rsc.org

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool that illustrates the charge distribution within a molecule, providing insights into its reactivity and intermolecular interactions. chemrxiv.orgresearchgate.net The MEP map displays regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. mdpi.com This information is crucial for understanding how a molecule will interact with other chemical species, including noncovalent interactions which are fundamental in drug design and materials science. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. researchgate.netrsc.org It allows for the investigation of excited-state properties and the nature of electronic transitions. researchgate.netnih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for understanding the photophysical behavior of a compound. researchgate.net The accuracy of TD-DFT results can be influenced by the choice of functional and the inclusion of solvent effects. researchgate.net

Molecular Dynamics (MD) Simulations of 4-Methoxypyridine-2,6-diamine Systems

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. copernicus.org These simulations can provide insights into the conformational dynamics and intermolecular interactions of molecules in different environments. nih.gov For instance, MD simulations have been employed to understand the factors determining the selectivity of ligands in complex with enzymes. researchgate.net In the context of this compound, MD simulations could be used to explore its interactions with biological targets or its behavior in solution.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Selectivity Prediction

Quantum chemical calculations are instrumental in elucidating reaction mechanisms and predicting the selectivity of chemical reactions. chemrxiv.org These methods can be used to model the potential energy surfaces of reactions, identify transition states, and calculate activation energies. ethz.ch For example, quantum chemistry has been used to study the oxidative dehydrogenation of amines and to understand the regioselectivity of such reactions. mdpi.com In the case of this compound, these calculations could be applied to predict its reactivity in various chemical transformations and to understand the factors governing the formation of different products. mdpi.com

: Solvent Effects and Protonation Equilibria Studies

Theoretical and computational chemistry provides a powerful lens for examining the molecular properties of this compound, particularly concerning its behavior in different solvent environments and its protonation states. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in public literature, we can infer its behavior by drawing on established principles and computational studies of analogous substituted pyridines. These investigations are crucial for understanding the molecule's reactivity, solubility, and interactions in various chemical and biological systems.

The electronic character of this compound is dictated by the interplay of its substituent groups. The two amino (-NH₂) groups at the 2 and 6 positions are strong electron-donating groups, increasing the electron density of the pyridine ring through resonance. Conversely, the methoxy (B1213986) (-OCH₃) group at the 4-position also acts as an electron-donating group, further enriching the ring with electrons. The pyridine nitrogen atom, being electronegative, acts as an electron-withdrawing center. This combination of functional groups makes the molecule highly basic and susceptible to protonation.

Solvent Effects

The polarity and hydrogen-bonding capability of a solvent are expected to significantly influence the structure, stability, and electronic properties of this compound. Computational methods, such as Density Functional Theory (DFT) combined with continuum solvation models (like the Polarizable Continuum Model, PCM), are instrumental in predicting these effects. bas.bg

In nonpolar solvents, intramolecular hydrogen bonding between the amino groups and the pyridine nitrogen may play a more significant role in stabilizing a particular conformation. As the solvent polarity increases, intermolecular hydrogen bonds between the solvent and the amino and methoxy groups, as well as the pyridine nitrogen, will become more prevalent. These interactions can lead to changes in the molecule's geometry and electronic distribution.

For instance, studies on similar amino-substituted heterocyclic compounds have shown that polar protic solvents can lead to a redshift in their UV-Vis absorption spectra, indicating a stabilization of the excited state relative to the ground state. nih.gov The stability of this compound and its reactivity are anticipated to be enhanced in polar solvents compared to non-polar ones. nih.gov

A theoretical investigation into the solvent effects on this compound would likely involve calculating key quantum chemical descriptors in various solvents. The following table illustrates hypothetical data that could be generated from such a study.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1 | - | - |

| Toluene | 2.38 | - | - |

| Ethanol | 24.55 | - | - |

| Water | 80.1 | - | - |

This table presents a hypothetical framework for data on this compound. The values for Dipole Moment and HOMO-LUMO Gap are placeholders and would be determined through specific computational calculations.

Protonation Equilibria

The basicity of this compound, and thus its protonation equilibria, is a key chemical characteristic. The molecule possesses multiple potential protonation sites: the pyridine ring nitrogen and the two exocyclic amino groups. The electron-donating nature of the amino and methoxy groups significantly increases the basicity of the pyridine nitrogen, making it the most likely site for initial protonation. The pKa value of the parent 2,6-diaminopyridine (B39239) is predicted to be around 6.13 ± 0.24, a value enhanced by the electron-donating amino groups. smolecule.com The addition of a methoxy group at the 4-position is expected to further increase this basicity.

Computational methods are widely used to predict the pKa values of molecules through thermodynamic cycles that involve calculating the free energies of the neutral and protonated species in the gas phase and in solution. bas.bgresearchgate.net Different levels of theory, such as B3LYP, WB97XD, and M062X, with various basis sets, can be employed to determine these values. bas.bg

A theoretical study on this compound would likely reveal multiple pKa values corresponding to the successive protonation of the different basic sites. The first protonation is anticipated to occur at the pyridine nitrogen, followed by the amino groups at higher acid concentrations. The solvent environment plays a critical role in these equilibria, as polar solvents can stabilize the charged, protonated species through solvation, thereby influencing the pKa values. mdpi.com

Below is a table of predicted pKa values for this compound and related compounds, illustrating the expected trends based on substituent effects.

| Compound | Predicted pKa (Pyridine Nitrogen) | Reference |

|---|---|---|

| Pyridine | 5.25 | bas.bg |

| 2,6-Diaminopyridine | ~6.13 | smolecule.com |

| 4-Methoxypyridine (B45360) | - | |

| This compound | >6.5 (Estimated) |

Note: The pKa value for this compound is an estimation based on the additive effects of the electron-donating groups. The pKa for 4-Methoxypyridine is not specified in the provided context but would be higher than that of pyridine.

Coordination Chemistry of 4 Methoxypyridine 2,6 Diamine

Ligand Design and Synthesis of 4-Methoxypyridine-2,6-diamine Based Ligands

Information regarding the specific use of this compound as a scaffold for designing and synthesizing more complex ligands is not available in the current scientific literature. While the synthesis of related Schiff base macrocyclic ligands from 2,6-diaminopyridine (B39239) has been reported, demonstrating the potential of the diamino-pyridine framework, specific derivatives of the 4-methoxy substituted compound have not been described. rdd.edu.iq

Formation and Characterization of Metal Complexes with this compound

Detailed studies on the formation and characterization of metal complexes specifically with this compound as a ligand are not documented.

There are no specific published reports on the complexation of transition metals with this compound. Research on analogous compounds, such as macrocyclic complexes derived from 2,6-diaminopyridine with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), indicates that the 2,6-diamine pyridine (B92270) moiety is a viable chelating agent. rdd.edu.iq However, the electronic influence of the 4-methoxy group on coordination behavior has not been investigated.

There is no available literature detailing the formation and characterization of complexes between noble metals (e.g., Ru, Rh, Pd, Ag, Os, Ir, Pt, Au) and this compound.

Chelation Behavior and Stability Constants of this compound Complexes

The chelation behavior of this compound and the stability constants of its potential metal complexes have not been experimentally determined or reported. The presence of two amino groups and the pyridine nitrogen suggests it would act as a tridentate chelating ligand, but without experimental data, this remains a hypothesis.

Spectroscopic and Electrochemical Properties of Coordination Compounds

Specific spectroscopic (e.g., UV-Vis, IR, NMR) and electrochemical data for coordination compounds of this compound are absent from the literature.

The luminescence and photophysical properties of metal complexes derived from this compound have not been studied or reported. While the field of luminescent metal complexes is extensive, researchgate.netnih.govrsc.org no studies have specifically utilized this ligand.

Electrochemical Activity and Conductivity of Complexes

Comprehensive studies detailing the electrochemical activity and conductivity of coordination complexes specifically derived from this compound are limited in publicly accessible scientific literature. However, the electrochemical behavior of structurally related metal complexes, particularly those containing polypyridine and diamine functionalities, offers valuable insights into the potential properties of this compound complexes.

For instance, cobalt complexes with polypyridine diamine ligands have been investigated as catalysts for the electrochemical reduction of CO2. mdpi.comresearchgate.net These studies reveal that the complexes typically undergo reversible one-electron reductions at the metal center. mdpi.comresearchgate.net The redox potentials of these complexes are influenced by the nature of the ligand and the solvent system. While specific conductivity data for this compound complexes are not available, research on related coordination polymers suggests that conductivity is dependent on the ability of the metal-ligand framework to facilitate charge transport.

Interactive Data Table: Electrochemical Properties of Related Cobalt-Polypyridine Diamine Complexes in CO2 Reduction

| Complex | Redox Process | Potential (V vs. reference) | Method | Solvent |

| Co(L¹)₂ | Co(II)/Co(I) | Not specified | Cyclic Voltammetry | CH₃CN |

| Co(L²)(CH₃CN)₂ | Co(II)/Co(I) | Not specified | Cyclic Voltammetry | CH₃CN |

Note: L¹ and L² represent different polypyridine diamine ligands. Specific potential values were not provided in the source material. mdpi.comresearchgate.net

Role of this compound Complexes in Catalysis

While specific catalytic applications for complexes of this compound are not extensively documented, the broader class of metal complexes with substituted pyridine and diamine ligands demonstrates significant catalytic activity in various transformations.

Ruthenium complexes containing 4-methoxypyridine (B45360) as a ligand have been synthesized and investigated for their catalytic activity in the oxidation of olefins. The presence of the methoxy (B1213986) group can influence the electronic properties of the ruthenium center, thereby affecting the catalytic efficiency.

Furthermore, cobalt complexes incorporating aminopyridine ligands have been studied as catalysts for both electro- and photocatalytic CO2 reduction. iciq.orgchemistryviews.org Mechanistic studies suggest that the catalytic cycle involves the reduction of the cobalt center, which then interacts with CO2. The aminopyridine ligand plays a critical role in stabilizing the catalytically active species and facilitating the conversion of CO2 to CO. iciq.orgchemistryviews.org Given the structural similarities, it is plausible that cobalt complexes of this compound could exhibit similar catalytic activity for CO2 reduction. The diamine moieties could provide a stable coordination environment for the metal ion, while the methoxy group could modulate the electronic properties to enhance catalytic turnover.

Investigations into ruthenium-based olefin metathesis catalysts have also explored a variety of ligands. While not specifically mentioning this compound, these studies highlight the importance of the ligand architecture in determining catalyst stability and activity. nih.gov

Interactive Data Table: Catalytic Performance of Related Aminopyridine Cobalt Complexes in CO2 Reduction

| Catalyst | Reaction | Product | Turnover Number (TON) | Conditions |

| [Co(pyMetacn)(OTf)₂] | Electrocatalytic/Photocatalytic CO₂ Reduction | CO | Not specified | Not specified |

Note: pyMetacn represents 1-[2-pyridylmethyl]-4,7-dimethyl-1,4,7-triazacyclononane. Detailed performance metrics were not fully provided in the source material. iciq.orgchemistryviews.org

Supramolecular Chemistry and Self Assembly Involving 4 Methoxypyridine 2,6 Diamine

Host-Guest Interactions with 4-Methoxypyridine-2,6-diamine

No studies detailing the binding of this compound with specific host molecules, including data on binding affinities or thermodynamic parameters, were found.

Design and Formation of Supramolecular Cages, Catenanes, and Assemblies

There is no available literature describing the use of this compound as a building block for the construction of discrete supramolecular cages, catenanes, or related complex assemblies.

Hydrogen Bonding Networks in this compound Containing Systems

No crystallographic or spectroscopic data has been published that specifically elucidates the hydrogen bonding patterns and networks formed by this compound in supramolecular systems.

Self-Assembled Systems and Hierarchical Structures

There is a lack of information on the spontaneous self-assembly of this compound into larger, ordered, or hierarchical structures.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables on the supramolecular chemistry of this compound is not feasible at this time due to the absence of primary research in this specific area.

Advanced Material Science Applications of 4 Methoxypyridine 2,6 Diamine

Polymer and Hybrid Material Synthesis Utilizing 4-Methoxypyridine-2,6-diamine

The presence of two reactive primary amine groups makes this compound an ideal monomer for step-growth polymerization. These reactions lead to the formation of high-performance polymers and hybrid materials with applications in various fields of material science.

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and affords unique electronic and optical properties. This compound can be incorporated into conjugated polymer backbones, such as poly(arylene amine)s, through reactions like condensation polymerization. These polymers are analogues of polyaniline and are explored for their potential as electrically conducting materials and hole-transporting materials. ysu.am The inclusion of the electron-rich 4-methoxypyridine (B45360) unit is expected to modulate the polymer's energy levels and band gap, which are critical parameters for its performance in electronic devices. mdpi.com The synthesis of such polymers often involves coupling the diamine with other aromatic monomers, such as quinones or dihalides, under catalytic conditions.

Poly(imines), also known as poly-Schiff bases, are a class of polymers containing the imine (C=N) functional group in their main chain. They are readily synthesized through the polycondensation reaction of a diamine with a dicarbonyl compound (dialdehyde or diketone). As a diamine, this compound can react with various dicarbonyls to yield high-molecular-weight poly(imines). scirp.org

The formation of the imine linkage is typically reversible, which imparts dynamic properties to the resulting materials, making them suitable for applications in self-healing materials and recyclable thermosets known as vitrimers. researchgate.net Schiff bases derived from pyridine (B92270) derivatives and their metal complexes have been extensively studied for their diverse applications, including their role as versatile chelating agents. researchgate.netlongdom.orgmdpi.com The pyridine nitrogen and the imine nitrogens in polymers derived from this compound can act as coordination sites for metal ions, leading to the formation of metallo-supramolecular polymers with interesting optical, electronic, and catalytic properties.

Functional Material Development and Performance Assessment

The unique electronic and structural characteristics of this compound make it a valuable component in the design of functional materials for optical and electronic applications.

Luminescent materials absorb energy and re-emit it as light, a process valuable in applications ranging from displays and lighting to bioimaging and sensing. mdpi.comcnrs-imn.frmdpi.com The extended π-systems found in polymers and Schiff bases incorporating the this compound unit can give rise to fluorescence or phosphorescence. The pyridine ring itself is a common component in luminescent organic compounds and metal complexes. researchgate.net The emission properties, such as wavelength and quantum yield, can be fine-tuned by modifying the polymer structure or by coordinating the material with different metal ions, including lanthanides, which are known for their sharp and long-lived emission. nih.govrsc.org

Polymers derived from this compound, particularly conjugated polymers like poly(arylene amine)s, have potential as organic semiconductors. ysu.am The electron-donating nature of the diamine and methoxy (B1213986) substituents generally leads to materials with good hole-transporting (p-type) characteristics. The performance of these materials in electronic devices depends on factors such as charge carrier mobility and energy level alignment with other device components. The ability to form stable complexes with metal ions also opens possibilities for creating coordination polymers with tunable electronic properties. nih.gov Research in this area focuses on synthesizing solution-processable polymers that can be easily fabricated into thin films for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). mdpi.com

Application in Chemical Separation Technologies

The pyridine nitrogen and amine functionalities within the this compound scaffold provide effective coordination sites for metal ions. This chelating ability is exploited in chemical separation technologies, such as solvent extraction and polymer membrane separation.

While research on the parent compound is limited, derivatives have shown significant promise. For instance, 2,6-bis(4-methoxybenzoyl)-diaminopyridine , a closely related compound, has been demonstrated as an excellent extractant for the recovery of noble metal ions from aqueous solutions. nih.gov In solvent extraction processes, this derivative achieved recovery rates of over 99% for gold(III), silver(I), palladium(II), and platinum(II). nih.gov

The same derivative was also used as a carrier in polymer membranes for the static separation of these ions. The efficiency of metal ion removal from the solution after 24 hours of sorption showed a clear selectivity, as detailed in the table below. nih.gov

| Metal Ion | Removal Percentage (%Rs) after 24h |

| Ag(I) | 94.89% |

| Au(III) | 63.46% |

| Pt(II) | 38.99% |

| Pd(II) | 23.82% |

| Data sourced from studies on 2,6-bis(4-methoxybenzoyl)-diaminopyridine. nih.gov |

Furthermore, hydrophilic derivatives such as N,N,N′,N′-tetrakis[(4-methoxy-6-carboxypyridin-2-yl)methyl]ethylenediamine (H4TPAEN-OCH3) have been synthesized and investigated for the separation of trivalent actinides like americium(III) from lanthanides in acidic solutions, which is a critical step in nuclear waste partitioning. researchgate.net These findings highlight the potential of the this compound framework in designing selective ligands for hydrometallurgical and environmental applications.

Solvent Extraction Methodologies for Metal Ions

Key research areas that would need to be investigated to assess its potential include:

Extraction Efficiency: Determining the percentage of specific metal ions that can be transferred from an aqueous phase to an organic phase using this compound.

Selectivity: Evaluating the ability of this compound to selectively extract certain metal ions from a mixture.

Complexation Studies: Investigating the nature of the coordination complexes formed between the compound and various metal ions.

Influence of pH and Temperature: Understanding how these parameters affect the extraction process.

Without such dedicated studies, no substantive data on its performance in solvent extraction can be provided.

Development of Chemosensors and Responsive Materials

The potential application of this compound in the development of chemosensors and responsive materials remains an unexplored area of research. The fundamental principle of a chemosensor involves a molecule that exhibits a detectable change (e.g., colorimetric or fluorescent) upon binding with a specific analyte. The structural features of this compound, such as the pyridine ring and amino groups, suggest a potential for metal ion coordination, which is a common mechanism in chemosensor design.

However, to establish its utility in this domain, future research would need to address:

Analyte Binding: Investigating the specific ions or molecules that this compound can bind to and the strength of these interactions.

Signal Transduction: Determining if the binding event produces a measurable optical or electrochemical signal.

Sensitivity and Selectivity: Quantifying the sensor's response to different concentrations of the target analyte and its ability to discriminate against other species.

Role of 4 Methoxypyridine 2,6 Diamine As a Building Block in Complex Organic Synthesis

Precursor for Diverse Heterocyclic Compounds

The strategic placement of two nucleophilic amino groups on the pyridine (B92270) ring makes 4-Methoxypyridine-2,6-diamine a valuable precursor for the synthesis of fused heterocyclic compounds. These reactions often involve condensation with multifunctional molecules to build new ring systems onto the existing pyridine framework.

A notable example is its use in the synthesis of complex azaindole derivatives. In a documented procedure, this compound is reacted with 2-(tert-butyldimethylsiloxy)-1-(4-fluorophenyl)-2-(4-pyridyl)ethan-1-one in the presence of concentrated sulfuric acid and heated to reflux. nih.gov This reaction leads to the formation of a pyrrolopyridine structure, a class of compounds that are of significant interest in medicinal chemistry. nih.govnih.gov The reaction demonstrates the utility of the diamine in constructing polycyclic aromatic systems through acid-catalyzed cyclocondensation.

Table 1: Synthesis of a Pyrrolopyridine Derivative

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type |

|---|

Intermediate in the Stereoselective Synthesis of Advanced Molecules

Detailed research findings specifically documenting the use of this compound as a key intermediate in stereoselective synthesis are not extensively available in the public domain. While diamines, in general, are utilized as chiral catalysts or synthons in asymmetric reactions, specific examples directly involving the 4-methoxy-2,6-diamino substituted pyridine are not prominently reported in scientific literature.

Building Block for Pharmaceutical and Agrochemical Intermediates (Generic Term)

The structural motif of a substituted diaminopyridine is prevalent in many biologically active compounds. Pyridine derivatives are widely used as intermediates in the discovery of new pharmaceuticals and agrochemicals. researchgate.netnih.gov However, specific examples detailing the application of this compound as a direct building block for the synthesis of named pharmaceutical or agrochemical intermediates are not readily found in published research or patents.

Future Research Directions and Emerging Opportunities for 4 Methoxypyridine 2,6 Diamine

Exploration of Novel Reaction Pathways and Sustainable Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 4-Methoxypyridine-2,6-diamine should prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. nih.govnih.gov Traditional multi-step syntheses of pyridine (B92270) derivatives can be resource-intensive; therefore, exploring novel, more sustainable pathways is crucial. rasayanjournal.co.in

Promising research avenues include the development of one-pot multicomponent reactions (MCRs), which can construct complex molecules from simple precursors in a single step, thereby increasing efficiency and reducing waste. rasayanjournal.co.in Additionally, the application of alternative energy sources such as microwave irradiation and ultrasound could significantly shorten reaction times and improve yields. nih.govrasayanjournal.co.in The use of safer, renewable, or biodegradable solvents, often referred to as "green solvents," presents another important area of investigation to replace hazardous volatile organic compounds (VOCs) commonly used in organic synthesis. rasayanjournal.co.inmdpi.com

Catalysis will play a pivotal role in these new methodologies. The design and application of reusable solid catalysts could simplify product purification and reduce the environmental impact associated with traditional homogeneous catalysts. nih.gov

Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Approaches

| Parameter | Conventional Synthesis | Proposed Sustainable Methodologies |

|---|---|---|

| Approach | Multi-step synthesis with hazardous reagents and solvents. | One-pot reactions, multicomponent reactions (MCRs). rasayanjournal.co.in |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasonication. nih.govrasayanjournal.co.in |

| Solvents | Volatile Organic Compounds (VOCs). | Green solvents (e.g., water, ionic liquids), solventless conditions. rasayanjournal.co.inmdpi.com |

| Catalysis | Homogeneous catalysts, often requiring complex separation. | Reusable solid catalysts, biocatalysis. nih.gov |

| Efficiency | Lower atom economy, significant byproduct generation. | High atom economy, minimized waste. nih.gov |

Advanced Computational Design and Prediction of this compound Derived Systems

Computational chemistry offers powerful tools for accelerating materials discovery by predicting the properties of novel compounds before their synthesis. For this compound, in silico methods can guide the rational design of derivatives with tailored electronic, optical, and physical characteristics.

Density Functional Theory (DFT) can be employed to investigate the fundamental electronic structure, reactivity descriptors (like HOMO-LUMO energy gaps), and spectroscopic properties of this compound and its potential derivatives. nih.govnih.gov This theoretical understanding is critical for predicting how structural modifications will influence the final properties of a material. Molecular docking and simulation studies can be adapted from their typical use in drug discovery to model the interactions between these molecules and other materials, such as polymers or nanoparticle surfaces, which is crucial for designing composite systems. nih.gov

These computational approaches can screen virtual libraries of candidate molecules, prioritizing the most promising structures for synthesis and experimental validation. This predictive power saves significant time and resources in the laboratory. nih.gov

Table 2: Computational Methods and Their Applications for this compound Systems

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, electrostatic potential, reactivity. nih.govnih.gov | Predicting electronic and optical properties for optoelectronic materials. |

| Molecular Dynamics (MD) Simulation | Conformational stability, intermolecular interactions, self-assembly behavior. nih.gov | Designing stable molecular assemblies for thin films and nanomaterials. |

| Quantitative Structure-Property Relationship (QSPR) | Solubility, melting point, refractive index, and other physical properties. | Tailoring materials for specific processing and performance requirements. |

Integration into Nanoscience and Optoelectronic Devices

The distinct electronic properties conferred by the methoxy (B1213986) and diamine substituents make this compound an attractive candidate for applications in nanoscience and optoelectronics. Pyridine-based compounds are already known for their utility in light-emitting devices and as components of molecular wires. rasayanjournal.co.in

Future research could focus on incorporating this compound as a functional ligand for quantum dots or metallic nanoparticles. The amino groups can serve as effective anchoring points to the nanoparticle surface, while the methoxy-pyridine core can be used to tune the electronic properties of the resulting nanocomposite material. Such hybrid materials could find applications in sensing, catalysis, and next-generation displays.

In the field of optoelectronics, derivatives of this compound could be designed as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov By strategically modifying the core structure, it may be possible to control properties like charge transport, emission wavelength, and energy levels to optimize device performance. The electron-rich nature of the molecule suggests its potential use as a hole-transporting material or as a building block for fluorescent or phosphorescent emitters.

Structure-Property Relationship Studies in Advanced Materials Development

A systematic investigation into the structure-property relationships of this compound derivatives is essential for their rational application in advanced materials. This involves synthesizing a series of related compounds where specific parts of the molecule are systematically altered and then characterizing their resulting physical and chemical properties.

For instance, research could explore how replacing the hydrogen atoms of the amino groups with different alkyl or aryl substituents affects properties such as solubility, thermal stability, and intermolecular packing in the solid state. Similarly, creating polymers or oligomers from this diamine monomer could lead to new materials with unique thermal or mechanical properties. Studies on how substitutions on the pyridine ring influence liquid crystalline behavior or photophysical properties have been conducted for other pyridine derivatives and could serve as a model for this research. researchgate.net Understanding these relationships is key to designing materials with precisely controlled characteristics, for example, creating polymers with a specific refractive index or designing molecules that self-assemble into desirable nanostructures. mdpi.com

Table 3: Hypothetical Structure-Property Relationship Study

| Modification to this compound | Property to Investigate | Potential Impact |

|---|---|---|

| N-alkylation of amino groups | Solubility, melting point, crystallinity. | Improved processability in common organic solvents for device fabrication. |

| Polymerization via amino groups | Thermal stability (TGA), mechanical strength, film-forming ability. | Development of high-performance polymers for coatings or structural applications. |

| Introduction of extended π-conjugated systems | Absorption/emission spectra, fluorescence quantum yield. | Creation of novel dyes or emitters for optoelectronic devices. researchgate.net |

| Complexation with metal ions | Electrochemical properties, catalytic activity. | Design of new catalysts or redox-active materials. |

Q & A

Q. How can researchers assess the environmental impact of this compound in lab waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.